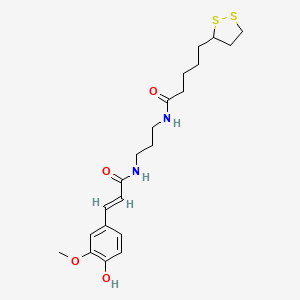

SV5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H30N2O4S2 |

|---|---|

分子量 |

438.6 g/mol |

IUPAC 名称 |

5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide |

InChI |

InChI=1S/C21H30N2O4S2/c1-27-19-15-16(7-9-18(19)24)8-10-21(26)23-13-4-12-22-20(25)6-3-2-5-17-11-14-28-29-17/h7-10,15,17,24H,2-6,11-14H2,1H3,(H,22,25)(H,23,26)/b10-8+ |

InChI 键 |

UXVLUVMMWIEZGF-CSKARUKUSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCNC(=O)CCCCC2CCSS2)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCNC(=O)CCCCC2CCSS2)O |

产品来源 |

United States |

Foundational & Exploratory

Parainfluenza Virus 5: A Comprehensive Technical Guide to its Genome Organization, Replication, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parainfluenza virus 5 (PIV5), a member of the Paramyxoviridae family, serves as a crucial model organism for studying viral replication, transcription, and host-virus interactions. This document provides an in-depth technical overview of the PIV5 genome, its organizational structure, the functions of its encoded proteins, and the molecular mechanisms governing its life cycle. Detailed experimental protocols for the genetic manipulation and analysis of PIV5 are presented, alongside quantitative data and visual representations of key viral processes to facilitate a comprehensive understanding for research and therapeutic development.

PIV5 Genome Organization

The Parainfluenza virus 5 genome is a non-segmented, single-stranded negative-sense RNA molecule, approximately 15,246 nucleotides in length.[1][2] The genome is encapsidated by the nucleoprotein (NP) to form a helical ribonucleoprotein (RNP) complex, which serves as the template for both transcription and replication. The gene order is highly conserved and follows the 3'-leader-N-P/V-M-F-SH-HN-L-trailer-5' arrangement.[3] This organization dictates a gradient of gene expression, with the most abundant transcripts being from the 3'-proximal genes.

Genomic and Proteomic Quantitative Data

The precise lengths of the genes and intergenic sequences, as well as the molecular characteristics of the encoded proteins of the PIV5 W3A strain, are summarized in the tables below.

| Genomic Feature | Nucleotide Position | Length (nt) |

| 3' Leader | 1-55 | 55 |

| N Gene | 56-1787 | 1732 |

| N-P/V Intergenic | 1788-1790 | 3 |

| P/V Gene | 1791-3047 | 1257 |

| P/V-M Intergenic | 3048-3072 | 25 |

| M Gene | 3073-4209 | 1137 |

| M-F Intergenic | 4210-4474 | 265 |

| F Gene | 4475-6209 | 1735 |

| F-SH Intergenic | 6210-6240 | 31 |

| SH Gene | 6241-6372 | 132 |

| SH-HN Intergenic | 6373-6523 | 151 |

| HN Gene | 6524-8218 | 1695 |

| HN-L Intergenic | 8219-8243 | 25 |

| L Gene | 8244-15197 | 6954 |

| 5' Trailer | 15198-15246 | 49 |

Table 1: PIV5 Genome Organization (Strain W3A, GenBank Accession: NC_006430.1)

| Protein | Gene | Amino Acid Length | Molecular Weight (kDa) | Function(s) |

| Nucleoprotein (N) | N | 509 | 56.5 | RNA encapsidation, template for transcription and replication. |

| V Protein (V) | P/V | 222 | 23.9 | Host immune evasion (interferon antagonist), regulation of viral RNA synthesis.[4] |

| Phosphoprotein (P) | P/V | 392 | 42.1 | Co-factor for the L protein, essential for RNA synthesis. |

| Matrix Protein (M) | M | 377 | 42.3 | Viral assembly and budding. |

| Fusion Protein (F) | F | 529 | 56.6 | Mediates fusion of viral and host cell membranes.[5] |

| Small Hydrophobic (SH) | SH | 44 | 5.1 | Ion channel activity, blocks apoptosis.[6] |

| Hemagglutinin-Neuraminidase (HN) | HN | 565 | 62.2 | Host cell receptor binding and neuraminidase activity.[3] |

| Large Protein (L) | L | 2255 | 255.9 | RNA-dependent RNA polymerase, mRNA capping and polyadenylation. |

Table 2: PIV5 Encoded Proteins and their Functions

PIV5 Gene Products and Their Roles

The PIV5 genome encodes eight distinct proteins, each with specific roles in the viral life cycle.

-

Nucleoprotein (N): The N protein encapsidates the viral RNA genome, forming the RNP complex. This encapsidation is crucial for protecting the RNA from degradation and for serving as the template for the viral polymerase.

-

V and P Proteins: The V and P proteins are expressed from the same gene through a unique RNA editing mechanism. During transcription of the P/V gene, the viral polymerase can insert two non-templated guanine residues at a specific editing site. The unedited mRNA is translated into the V protein, while the edited mRNA, with a shifted reading frame, is translated into the P protein. The V protein is a key virulence factor that counteracts the host's innate immune response, primarily by targeting STAT1 for degradation. The P protein acts as a cofactor for the L protein, forming the active RNA polymerase complex.

-

Matrix Protein (M): The M protein is a structural protein that plays a central role in viral assembly and budding. It interacts with both the RNP core and the cytoplasmic tails of the viral glycoproteins, facilitating the formation of new virions at the cell membrane.

-

Fusion Protein (F): The F protein is a type I transmembrane glycoprotein that mediates the fusion of the viral envelope with the host cell membrane, allowing the entry of the viral RNP into the cytoplasm. It is synthesized as an inactive precursor (F0) that is cleaved by host proteases into the active F1 and F2 subunits.

-

Small Hydrophobic Protein (SH): The SH protein is a small integral membrane protein that forms ion channels in the host cell membrane. It is also known to inhibit apoptosis, thereby prolonging the life of the infected cell and maximizing virus production.[6]

-

Hemagglutinin-Neuraminidase (HN): The HN protein is a type II transmembrane glycoprotein with two key functions. The hemagglutinin domain binds to sialic acid receptors on the surface of host cells, mediating viral attachment. The neuraminidase activity cleaves sialic acid residues from the cell surface and progeny virions, preventing self-aggregation and promoting the release of new virus particles.

-

Large Protein (L): The L protein is the catalytic subunit of the viral RNA-dependent RNA polymerase. It possesses multiple enzymatic activities, including RNA synthesis, 5' capping, and 3' polyadenylation of viral mRNAs.

Experimental Protocols

PIV5 Rescue using Reverse Genetics

This protocol describes the generation of infectious PIV5 from cloned cDNA.

Materials:

-

BSR-T7 cells (BHK cells stably expressing T7 RNA polymerase)

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Plasmids:

-

pPIV5 (full-length PIV5 genome cDNA downstream of a T7 promoter)

-

pCAGGS-NP (PIV5 N protein expression plasmid)

-

pCAGGS-P (PIV5 P protein expression plasmid)

-

pCAGGS-L (PIV5 L protein expression plasmid)

-

-

Vero cells for virus amplification

-

DMEM with 2% FBS

Procedure:

-

Cell Seeding: The day before transfection, seed BSR-T7 cells in a 6-well plate at a density that will result in 90-95% confluency on the day of transfection.

-

Plasmid DNA Preparation: In a microcentrifuge tube, mix the following plasmids: 1.0 µg of pPIV5, 0.8 µg of pCAGGS-NP, 0.4 µg of pCAGGS-P, and 0.2 µg of pCAGGS-L.

-

Transfection Complex Formation:

-

Dilute the plasmid mixture in 250 µL of Opti-MEM.

-

In a separate tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the BSR-T7 cells and wash once with PBS.

-

Add the 500 µL of DNA-transfection reagent complex to the cells.

-

Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation, add 1.5 mL of DMEM with 10% FBS to each well.

-

-

Virus Rescue and Amplification:

-

Incubate the cells for 72-96 hours, monitoring for the appearance of syncytia (cell fusion), which indicates successful virus rescue.

-

Harvest the cell culture supernatant containing the rescued virus.

-

Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes.

-

Amplify the rescued virus by infecting a T75 flask of Vero cells with the clarified supernatant.

-

Harvest the virus stock when extensive syncytia are observed (typically 3-5 days post-infection).

-

PIV5 Minigenome Assay

This assay is used to study viral RNA synthesis and the function of viral proteins in a controlled system.

Materials:

-

BSR-T7 cells

-

Transfection reagent

-

Plasmids:

-

pPIV5-Luc (a PIV5 minigenome plasmid where the viral genes are replaced with a reporter gene like luciferase, flanked by the PIV5 leader and trailer sequences)

-

pCAGGS-NP

-

pCAGGS-P

-

pCAGGS-L

-

pCAGGS-T7 (if using cells that do not constitutively express T7 polymerase)

-

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed BSR-T7 cells in a 24-well plate the day before transfection to achieve 90-95% confluency.

-

Transfection: Co-transfect the BSR-T7 cells with the following plasmids per well: 0.5 µg of pPIV5-Luc, 0.4 µg of pCAGGS-NP, 0.2 µg of pCAGGS-P, and 0.1 µg of pCAGGS-L. Include a control plasmid expressing a different reporter (e.g., beta-galactosidase) to normalize for transfection efficiency.

-

Incubation: Incubate the transfected cells at 37°C for 24-48 hours.

-

Cell Lysis:

-

Wash the cells once with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to the expression of the control reporter to account for variations in transfection efficiency.

Visualizing PIV5 Molecular Processes

PIV5 Genome Organization

Caption: Schematic of the PIV5 genome organization.

PIV5 Transcription and Replication Cycle

Caption: Overview of the PIV5 lifecycle.

Conclusion

The Parainfluenza virus 5 provides a powerful system for dissecting the molecular biology of paramyxoviruses. Its well-characterized genome, amenable to genetic manipulation through reverse genetics, allows for detailed investigation of viral gene function, replication, and pathogenesis. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the study of PIV5 and the development of novel antiviral strategies and vaccine vectors. A thorough understanding of the PIV5 genome and its regulatory mechanisms is paramount for leveraging this virus for biomedical applications.

References

- 1. Molecular characteristics of canine parainfluenza viruses type 5 (CPIV-5) isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First complete genome sequence of parainfluenza virus 5 isolated from lesser panda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

An In-depth Technical Guide to Simian Virus 5 (SV5) Viral Entry and Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simian Virus 5 (SV5), a member of the Paramyxoviridae family, is an enveloped, single-stranded, negative-sense RNA virus. While not a primary human pathogen, its well-characterized molecular biology and relative ease of manipulation in the laboratory make it an invaluable model system for studying the entry and replication mechanisms of more pathogenic paramyxoviruses, such as mumps, measles, and human parainfluenza viruses. This technical guide provides a comprehensive overview of the this compound viral entry and replication cycle, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals in their understanding of this important viral family.

I. Viral Entry: A Coordinated Dance of Glycoproteins

The initiation of this compound infection is a meticulously orchestrated process mediated by two key viral glycoproteins embedded in the viral envelope: the hemagglutinin-neuraminidase (HN) protein and the fusion (F) protein.

A. Attachment: The First Encounter

B. Fusion: Merging Membranes

Upon receptor binding, a series of conformational changes are triggered in both the HN and F proteins, leading to the fusion of the viral envelope with the host cell's plasma membrane. This fusion process occurs at a neutral pH.

The F protein is a trimeric type I transmembrane glycoprotein that is synthesized as an inactive precursor, F0. For the F protein to become fusion-competent, it must be cleaved by a host cell protease into two disulfide-linked subunits, F1 and F2. This cleavage exposes the hydrophobic fusion peptide at the N-terminus of the F1 subunit.

The interaction between HN and F is crucial for triggering the fusion process. It is hypothesized that upon HN binding to its receptor, a conformational change is induced in HN, which in turn activates the F protein. This activation involves a dramatic refolding of the F protein from a metastable prefusion conformation to a highly stable postfusion hairpin structure. This structural transition releases the energy required to overcome the repulsive forces between the two lipid bilayers, driving membrane merger and the formation of a fusion pore. Through this pore, the viral nucleocapsid, containing the viral genome, is released into the cytoplasm of the host cell.

Signaling Pathway for this compound Entry and Fusion

II. Viral Replication Cycle: A Multi-Step Process

Once inside the host cell cytoplasm, the viral ribonucleoprotein (vRNP) complex, consisting of the negative-sense RNA genome encapsidated by the nucleocapsid (N) protein and associated with the viral RNA-dependent RNA polymerase (RdRp), initiates the replication cycle. The RdRp is a complex of the large polymerase (L) protein and the phosphoprotein (P).

A. Transcription: Synthesizing Viral mRNAs

The first step in the replication cycle is primary transcription. The viral RdRp transcribes the negative-sense genome into a series of monocistronic, capped, and polyadenylated messenger RNAs (mRNAs). This process follows a "stop-start" mechanism, with the polymerase initiating transcription at the beginning of each gene and terminating at a conserved gene-end sequence. There is a polar gradient of transcription, with genes located closer to the 3' end of the genome being transcribed more abundantly than those at the 5' end.

The V protein of this compound plays a regulatory role in viral RNA synthesis, with studies showing that its expression can inhibit both viral RNA replication and transcription.

B. Translation: Producing Viral Proteins

The newly synthesized viral mRNAs are translated by the host cell's ribosomes to produce all the viral proteins required for replication, assembly, and budding. These include the structural proteins (N, P, M, F, HN) and non-structural proteins.

C. Replication: Amplifying the Viral Genome

As the concentration of the N protein increases, the replication process begins. The RdRp switches from a transcription mode to a replication mode. In this mode, the polymerase ignores the gene-end signals and synthesizes a full-length, positive-sense antigenome. This antigenome then serves as a template for the synthesis of new negative-sense genomes. Both the antigenome and the new genomes are encapsidated by the N protein as they are synthesized, forming new vRNPs.

Workflow for this compound RNA Replication and Transcription

III. Assembly and Budding: The Final Exit

The final stages of the this compound life cycle involve the assembly of new virions at the plasma membrane and their release from the host cell through a process called budding.

A. Virion Assembly

The newly synthesized viral components traffic to the plasma membrane. The viral glycoproteins, HN and F, are inserted into the plasma membrane through the secretory pathway. The matrix (M) protein, a key organizer of assembly, lines the inner leaflet of the plasma membrane at the sites of budding. The M protein interacts with the cytoplasmic tails of the HN and F glycoproteins and also with the newly formed vRNPs, effectively linking the viral envelope to the core components. The formation of a lattice-like structure by the M protein is thought to be a driving force in the budding process.

B. Budding and Release

The accumulation of viral components at the plasma membrane induces membrane curvature, leading to the formation of a bud that contains the viral nucleocapsid surrounded by the M protein and the lipid envelope studded with HN and F glycoproteins. Eventually, the bud pinches off from the host cell, releasing a new, infectious virion. Efficient budding of this compound virus-like particles (VLPs) has been shown to require the co-expression of the M, NP, and at least one of the glycoproteins (HN or F).

Logical Relationship for this compound Budding

IV. Quantitative Data Summary

While precise quantitative data for every aspect of the this compound life cycle is not exhaustively available, some key parameters have been investigated.

| Parameter | Value/Observation | Reference/Comment |

| Fusion pH | Neutral pH | Paramyxovirus fusion generally occurs at the plasma membrane at neutral pH.[1] |

| Budding Efficiency | Varies with protein co-expression | Efficient budding of Virus-Like Particles (VLPs) requires co-expression of M, NP, and at least one glycoprotein (HN or F).[1][2] |

| M alone | No significant budding.[1] | |

| M + HN/F | Low level of budding.[1] | |

| M + NP + HN/F | Efficient budding, comparable to authentic virus.[1] | |

| Protein Ratios in VLPs | M:HN ratio is similar to authentic virions. | The M:NP ratio in VLPs is lower than in authentic virions. |

V. Key Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible research. Below are outlines of key experimental methodologies used to study the this compound life cycle.

A. Virus-Like Particle (VLP) Budding Assay

This assay is used to study the protein requirements for viral budding.

1. Plasmid Construction:

-

Clone the cDNAs for this compound M, NP, HN, and F proteins into mammalian expression vectors (e.g., pCAGGS).

2. Cell Culture and Transfection:

-

Seed 293T cells in 6-well plates to achieve 80-90% confluency on the day of transfection.

-

Transfect cells with plasmids encoding the desired combination of viral proteins using a suitable transfection reagent (e.g., Lipofectamine). Typical DNA amounts per well are in the range of 0.5-2.0 µg for each plasmid.

3. VLP Collection and Purification:

-

At 48-72 hours post-transfection, collect the cell culture supernatant.

-

Clarify the supernatant by low-speed centrifugation to remove cells and debris.

-

Pellet the VLPs from the clarified supernatant by ultracentrifugation through a sucrose cushion (e.g., 20% sucrose).

-

Resuspend the VLP pellet in a suitable buffer (e.g., PBS).

4. Analysis:

-

Lyse the transfected cells to obtain cell lysates.

-

Analyze both the purified VLPs and cell lysates by SDS-PAGE and Western blotting using specific antibodies against the viral proteins (M, NP, HN, F).

-

Quantify the protein bands to determine the budding efficiency, often calculated as the ratio of viral protein in the VLP fraction to the total viral protein (VLPs + cell lysate).

Experimental Workflow for VLP Budding Assay

References

Simian Virus 5 (SV5) and its intricate relationship with host cell machinery represents a compelling area of study for virologists and drug development professionals. This technical guide delves into the core molecular interactions, focusing on how SV5 manipulates cellular processes for its replication and survival, with a particular emphasis on its strategies to evade the host immune response.

Evasion of the Host Interferon Response: A Tale of Protein Degradation

A primary defense mechanism of the host against viral infections is the interferon (IFN) signaling pathway. Simian Virus 5 has evolved a sophisticated strategy to counteract this response, primarily through the action of its V protein. The V protein orchestrates the degradation of a key signaling molecule, STAT1 (Signal Transducer and Activator of Transcription 1), effectively crippling the IFN-mediated antiviral state.

Infection with SV5 leads to a dramatic reduction in the stability of STAT1. While STAT1 in uninfected cells has a half-life of over 24 hours, it is completely eliminated within 6 hours of this compound infection[1][2][3]. This rapid degradation is the cornerstone of this compound's immune evasion strategy.

The molecular mechanism behind this process involves a complex interplay between viral and host proteins. The this compound V protein acts as an adaptor, bringing together cellular machinery to target STAT1 for destruction via the ubiquitin-proteasome pathway[4]. A critical interaction occurs between the C-terminal zinc-binding domain of the this compound V protein and the host protein DDB1 (DNA Damage-Binding Protein 1)[5][6][7]. This interaction is essential for the subsequent recruitment of other cellular factors.

The this compound V protein does not directly bind to STAT1. Instead, it leverages another host protein, STAT2, as an intermediary[4]. The V protein binds to STAT2, which in turn is associated with STAT1. This forms a ternary complex, which is then recognized by a Cullin4A-based E3 ubiquitin ligase complex, leading to the polyubiquitination of STAT1 and its subsequent degradation by the proteasome[4][8]. The avidity of the V protein for STAT2 is significantly increased in the presence of both DDB1 and STAT1, highlighting a cooperative assembly of this degradation-targeting complex[4].

This targeted degradation of STAT1 effectively blocks both Type I (IFN-α/β) and Type II (IFN-γ) interferon signaling pathways, as STAT1 is a crucial component of both[9].

The Role of Other Viral Proteins in Host Interaction

While the V protein is a major player in immune evasion, other this compound proteins are also intimately involved in manipulating the host cell.

The P protein , along with the V protein, is encoded by the V/P gene through a process of mRNA editing. Both proteins share an N-terminal domain and have been shown to bind RNA[10]. The P protein is essential for the replication and transcription of the viral RNA genome. Interestingly, the V protein has been found to inhibit viral RNA synthesis, suggesting a regulatory role in the viral life cycle[11].

The hemagglutinin-neuraminidase (HN) protein is a surface glycoprotein crucial for viral entry and release. It binds to sialic acid receptors on the host cell surface, facilitating viral attachment[12][13]. The HN protein also possesses neuraminidase activity, which is thought to be important for preventing the aggregation of progeny virions and facilitating their release from the infected cell.

Impact on the Host Cell Cycle

This compound infection has been observed to slow the proliferation of host cells[7][12]. This effect is attributed to the V protein and its interaction with DDB1[7]. The V protein can cause a delay in the G1-S phase transition and prolong the S phase of the cell cycle[7]. This manipulation of the cell cycle may create a more favorable environment for viral replication.

Data Presentation

Table 1: Quantitative Effects of this compound Infection on Host Cell Proteins

| Parameter | Uninfected Cells | This compound-Infected Cells | Reference(s) |

| STAT1 Half-life | > 24 hours | < 6 hours (complete loss) | [1][2][3] |

| STAT1 Levels | Stable | Undetectable by 6 hours post-infection | [1][9][14] |

Experimental Protocols

Co-Immunoprecipitation of this compound V Protein and Host Factors

This protocol describes the immunoprecipitation of the this compound V protein from infected cell lysates to identify interacting host proteins.

Materials:

-

This compound-infected and mock-infected cell pellets

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

-

Anti-V protein antibody (specific for this compound V)

-

Control IgG (from the same species as the anti-V antibody)

-

Protein A/G magnetic beads

-

Wash Buffer: Co-IP Lysis Buffer with 300 mM NaCl

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

SDS-PAGE loading buffer

Procedure:

-

Lyse the cell pellets in Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with control IgG and Protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads using a magnetic stand.

-

Incubate the pre-cleared lysates with the anti-V protein antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the protein complexes with Elution Buffer and immediately neutralize with Neutralization Buffer.

-

Add SDS-PAGE loading buffer, boil the samples, and analyze by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., DDB1, STAT2).

Interferon Signaling Reporter Gene Assay

This assay measures the ability of this compound to inhibit the interferon-stimulated response element (ISRE) promoter activity.

Materials:

-

HEK293T cells

-

pISRE-Luc reporter plasmid (containing the firefly luciferase gene under the control of an ISRE promoter)

-

pRL-TK control plasmid (containing the Renilla luciferase gene for normalization)

-

Transfection reagent

-

This compound virus stock

-

Recombinant human Interferon-α (IFN-α)

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the pISRE-Luc and pRL-TK plasmids using a suitable transfection reagent.

-

After 24 hours, infect the transfected cells with this compound at a designated multiplicity of infection (MOI). A mock-infected control should be included.

-

At 18-24 hours post-infection, treat the cells with a predetermined concentration of IFN-α. Include an untreated control.

-

After 6-8 hours of IFN-α treatment, lyse the cells.

-

Measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in this compound-infected, IFN-α-treated cells compared to mock-infected, IFN-α-treated cells indicates the level of inhibition of the IFN signaling pathway.

This compound Reverse Genetics

This protocol provides a general workflow for generating recombinant this compound from cloned cDNA. This powerful technique allows for the introduction of specific mutations to study gene function.

Materials:

-

Plasmids encoding the full-length this compound antigenome, and the this compound NP, P, and L proteins, all under the control of a T7 promoter.

-

BHK-T7 cells (stably expressing T7 RNA polymerase).

-

Transfection reagent.

-

Cell culture media and supplements.

Procedure:

-

Co-transfect BHK-T7 cells with the plasmids encoding the this compound antigenome, NP, P, and L proteins. The precise ratios of these plasmids need to be optimized.

-

Incubate the transfected cells at 37°C.

-

Monitor the cells for the appearance of cytopathic effects (CPE), such as syncytia formation, typically within 48-72 hours.

-

Harvest the cell culture supernatant, which contains the rescued recombinant this compound.

-

Amplify the virus by infecting fresh susceptible cells.

-

The presence of the recombinant virus can be confirmed by various methods, including RT-PCR and sequencing to verify any introduced mutations, and by immunofluorescence to detect viral protein expression.

Mandatory Visualizations

Caption: this compound V protein-mediated degradation of STAT1.

Caption: General workflow for Co-Immunoprecipitation.

References

- 1. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The V protein of the paramyxovirus this compound interacts with damage-specific DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The RNA binding region of the paramyxovirus this compound V and P proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the linear ubiquitination of STAT1 controls antiviral interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

SV5 as an Antagonist of the Interferon Response: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The interferon (IFN) signaling pathway is a cornerstone of the innate immune response, providing a critical first line of defense against viral infections. Consequently, many viruses have evolved sophisticated mechanisms to evade this response. Simian Virus 5 (SV5), a member of the Paramyxoviridae family, employs its V protein to effectively dismantle the IFN signaling cascade. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this antagonism. We detail the canonical IFN signaling pathway, illustrate how the this compound V protein hijacks the host's ubiquitin-proteasome system to induce the degradation of STAT1, present quantitative data on the efficiency of this process, and provide detailed protocols for key experimental procedures used in its study. This document serves as a comprehensive resource for researchers investigating viral immune evasion and professionals involved in the development of novel antiviral therapeutics.

The Type I Interferon Signaling Pathway

The Type I interferon (IFN-α/β) pathway is initiated upon the binding of IFN-α or IFN-β to the IFN-α receptor (IFNAR) complex on the cell surface.[1][2] This binding event triggers the activation of the receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2.[1][2] These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IFNAR subunits.

This phosphorylation creates docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, STAT1 and STAT2.[3][4] Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by the JAKs.[1] Phosphorylated STAT1 and STAT2 then heterodimerize and associate with the Interferon Regulatory Factor 9 (IRF9) to form a heterotrimeric complex known as IFN-stimulated gene factor 3 (ISGF3).[1][3][4]

The assembled ISGF3 complex translocates into the nucleus, where it binds to specific DNA sequences called IFN-stimulated response elements (ISREs) located in the promoter regions of hundreds of IFN-stimulated genes (ISGs).[3][5] The transcription and subsequent translation of these ISGs establish an antiviral state within the cell, characterized by the inhibition of viral replication, enhanced antigen presentation, and the activation of adaptive immune responses.[5]

Figure 1: Canonical Type I Interferon (IFN) Signaling Pathway.

Mechanism of this compound-V Mediated Antagonism

The this compound V protein is a potent antagonist of the IFN response, primarily functioning by targeting STAT1 for proteasome-mediated degradation.[6][7] This effectively decapitates the signaling cascade, preventing the formation of the ISGF3 transcription complex and halting the expression of antiviral ISGs.[8]

Hijacking the Host Ubiquitin Ligase Machinery

The central strategy of the this compound V protein is to function as a molecular adaptor, hijacking a host E3 ubiquitin ligase complex to ubiquitinate STAT1.[9][10] The V protein does not bind directly to STAT1.[9] Instead, it possesses distinct domains that allow it to independently and directly bind to two other cellular proteins: STAT2 and the Damage-Specific DNA Binding Protein 1 (DDB1).[9][11][12]

DDB1 is a crucial component of the CUL4A-DDB1 E3 ubiquitin ligase complex.[12][13] By binding to both DDB1 and STAT2, the this compound V protein acts as a bridge, bringing the CUL4A-DDB1 E3 ligase into close proximity with the STAT1/STAT2 heterodimer.[9][14] This formation of a V-dependent degradation complex (VDC), consisting of this compound-V, DDB1, CUL4A, STAT1, and STAT2, facilitates the polyubiquitination of STAT1.[12] Polyubiquitinated STAT1 is then recognized and degraded by the 26S proteasome.[8][6][11]

Interestingly, while only STAT1 is degraded by the this compound V protein, the presence of STAT2 is essential for this process to occur.[15][16] This is because STAT2 serves as the docking site for the V protein, which in turn recruits the DDB1-E3 ligase complex.[9] The degradation of STAT1 destabilizes the complex, allowing the V-DDB1 components to be recycled for subsequent rounds of STAT1 degradation, making the process highly efficient.[17]

References

- 1. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The p127 Subunit (DDB1) of the UV-DNA Damage Repair Binding Protein Is Essential for the Targeted Degradation of STAT1 by the V Protein of the Paramyxovirus Simian Virus 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 4. Degradation of STAT1 and STAT2 by the V Proteins of Simian Virus 5 and Human Parainfluenza Virus Type 2, Respectively: Consequences for Virus Replication in the Presence of Alpha/Beta and Gamma Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT1 and Its Crucial Role in the Control of Viral Infections | MDPI [mdpi.com]

- 8. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 9. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo specificity of ubiquitination and degradation of STAT1 and STAT2 by the V proteins of the paramyxoviruses simian virus 5 and human parainfluenza virus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of STAT1 and STAT2 by the V proteins of simian virus 5 and human parainfluenza virus type 2, respectively: consequences for virus replication in the presence of alpha/beta and gamma interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The V protein of the paramyxovirus this compound interacts with damage-specific DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Protocol [protocols.io]

- 17. Western blot protocol | Abcam [abcam.com]

The Expansive Host Range of Parainfluenza Virus 5: A Technical Overview

Executive Summary

Parainfluenza virus 5 (PIV5), a member of the Rubulavirus genus within the Paramyxoviridae family, demonstrates a remarkably broad natural host range, capable of infecting a diverse array of mammalian species. Initially identified as Simian Virus 5 (SV5) due to its first isolation from primary monkey kidney cells, subsequent research has revealed that monkeys are not the natural host.[1][2][3] Instead, PIV5 is now understood to be a promiscuous virus with a significant presence in livestock, companion animals, wildlife, and humans. While its pathogenicity varies among host species, it is most notably associated with respiratory disease, particularly as a component of the canine infectious respiratory disease complex, or "kennel cough."[1][4][5][6][7][8][9] This guide provides a comprehensive technical overview of the natural host range of PIV5, presenting quantitative data on its prevalence, detailing the experimental protocols for its detection and characterization, and visualizing key experimental workflows.

Natural Host Range and Associated Pathologies

PIV5 has been isolated from or detected in a wide variety of mammalian species, indicating its capacity for cross-species transmission.[6][10] The primary natural hosts and associated clinical signs are summarized below.

Dogs (Canis lupus familiaris): PIV5 is a well-recognized infectious agent in dogs and a key contributor to the canine infectious respiratory disease complex ("kennel cough").[1][4] While infection in dogs often results in mild respiratory signs such as coughing, it can lead to more severe disease, especially in cases of co-infection with other pathogens.[1][7][10]

Pigs (Sus scrofa domesticus): In swine populations, PIV5 has been associated with both respiratory and enteric diseases.[11][12][13][14] Isolates have been recovered from piglets with diarrhea and from pigs exhibiting respiratory symptoms.[11][12][14]

Cattle (Bos taurus): PIV5 infection in cattle has been linked to severe respiratory disease and neurological conditions.[10][15][16] The virus has been detected in the brain tissue of cattle with encephalitis, suggesting a potential for neurotropism in this host.[3][16]

Humans (Homo sapiens): There is substantial serological evidence of PIV5 infection in the human population.[4][6][9] However, a definitive link to a specific human disease remains controversial.[4][6][15] While it has been investigated in connection with various conditions, its role as a primary human pathogen is not well established.[4]

Non-Human Primates: Although first isolated from monkey kidney cells, wild monkeys do not show evidence of prior exposure to PIV5.[2][17] Seroconversion is observed in captive monkeys, suggesting they acquire the virus from other species, possibly humans, in captivity.[2]

Other Domestic and Wild Animals: The host range of PIV5 extends to a variety of other animals. It has been detected in cats, hamsters, and guinea pigs.[5][6][14][17] Furthermore, PIV5 has been identified in wildlife, including lesser pandas, tigers, and pangolins.[6][11][14][18] Serological surveys have also detected antibodies to a closely related virus in numerous African wildlife species.[5]

Quantitative Data on PIV5 Prevalence

The prevalence of PIV5 varies depending on the host species, geographical location, and the population studied. The following table summarizes available quantitative data from the literature.

| Host Species | Sample Type | Detection Method | Prevalence/Detection Rate | Location | Reference |

| Pigs | Serum | Indirect ELISA (iELISA) | 75.7% (of 530 samples) | China | [11] |

| Dogs | Nasal Swabs | RT-qPCR | 51% (in 100 dogs with respiratory signs) | Baghdad, Iraq | [19] |

| Dogs | Nasal Swabs | RT-qPCR | 34% (in 50 apparently healthy dogs) | Baghdad, Iraq | [19] |

| Humans | Serum | Neutralizing Antibody Assay | ~29% (13 out of 45 samples) | Not Specified | [4][9] |

| Cattle | Brain | Metagenomics | 8.1% (3 out of 37 samples with non-suppurative encephalitis) | Switzerland | [3] |

| Pigs | Serum and Pooled Organs | Not Specified | 1.78% (99 out of 5566 samples) | Republic of Korea | [20] |

Experimental Protocols for PIV5 Detection and Characterization

A variety of molecular and classical virological techniques are employed for the detection, isolation, and characterization of PIV5.

Virus Isolation

-

Principle: This method involves the propagation of the virus in susceptible cell lines, leading to a cytopathic effect (CPE) or other evidence of viral replication.

-

Protocol:

-

Collect tissue homogenates (e.g., lung, brain) or swab samples in a suitable viral transport medium.[1][15]

-

Clarify the sample by centrifugation to remove cellular debris.

-

Inoculate the supernatant onto a monolayer of susceptible cells, such as Vero cells (a WHO-approved cell line for vaccine production).[2][4]

-

Incubate the cell culture at 37°C and monitor daily for the appearance of CPE, which for PIV5 is often minimal.[2]

-

Confirm the presence of the virus through subsequent assays like immunofluorescence, hemadsorption, or RT-PCR.

-

Molecular Detection

-

Principle: RT-PCR is a highly sensitive method for detecting the RNA genome of PIV5.

-

Protocol:

-

Extract viral RNA from the clinical sample using a commercial RNA extraction kit.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA template.

-

Amplify a specific target region of the PIV5 genome (e.g., the nucleocapsid (N), fusion (F), or hemagglutinin-neuraminidase (HN) gene) using specific primers.[13][15]

-

Visualize the amplified DNA product by gel electrophoresis.

-

-

Principle: This quantitative method allows for the detection and quantification of viral RNA in real-time.

-

Protocol:

Serological Assays

-

Principle: iELISA is used to detect the presence of PIV5-specific antibodies in serum samples.

-

Protocol:

-

Coat the wells of a microtiter plate with a purified PIV5 antigen (e.g., recombinant nucleocapsid protein).[11]

-

Add diluted serum samples to the wells and incubate to allow for antibody binding to the antigen.

-

Wash the wells to remove unbound antibodies.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that specifically binds to the primary antibodies from the host species.

-

Wash the wells again and add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance of the colored product, which is proportional to the amount of PIV5-specific antibody in the sample.[11]

-

Genome Sequencing and Phylogenetic Analysis

-

Principle: Full-genome sequencing provides detailed genetic information about the virus, allowing for phylogenetic analysis to understand its evolutionary relationships with other strains.

-

Protocol:

-

Amplify the entire PIV5 genome in overlapping fragments using RT-PCR.[15]

-

Sequence the amplicons using next-generation sequencing (NGS) or Sanger sequencing methods.[12]

-

Assemble the sequences to obtain the complete genome.

-

Perform phylogenetic analysis by comparing the obtained genome sequence with other PIV5 sequences from public databases to determine its genetic lineage.[1][12]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows for the detection and characterization of PIV5.

References

- 1. Molecular characteristics of canine parainfluenza viruses type 5 (CPIV-5) isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recombinant parainfluenza virus 5 (PIV5) expressing the influenza A virus hemagglutinin provides immunity in mice to influenza A virus challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Parainfluenza virus 5–vectored vaccines against human and animal infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thenativeantigencompany.com [thenativeantigencompany.com]

- 6. Persistent paramyxovirus infections: in co-infections the parainfluenza virus type 5 persistent phenotype is dominant over the lytic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is parainfluenza in dogs? | Apple Valley Vet [applevalleyanimalhospital.com]

- 8. Sendai Virus and Simian Virus 5 Block Activation of Interferon-Responsive Genes: Importance for Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating a Parainfluenza Virus 5-Based Vaccine in a Host with Pre-Existing Immunity against Parainfluenza Virus 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Molecular Characterization of Swine Parainfluenza Virus 5 from Piglets Co-Infected with PEDV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of parainfluenza virus 5 from diarrheic piglet highlights its zoonotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Detection of Porcine Parainfluenza Viruses 1 and 5 Using a Newly Developed Duplex Real-Time RT-PCR in South Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and molecular characterization of parainfluenza virus 5 in diarrhea-affected piglets in China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Parainfluenza Virus 5 as Possible Cause of Severe Respiratory Disease in Calves, China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parainfluenza Virus 5 Infection in Neurological Disease and Encephalitis of Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability of the Parainfluenza Virus 5 Genome Revealed by Deep Sequencing of Strains Isolated from Different Hosts and following Passage in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation, genome analysis and comparison of a novel parainfluenza virus 5 from a Siberian tiger (Panthera tigris) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PCR-Based Detection and Genetic Characterization of Parainfluenza Virus 5 Detected in Pigs in Korea from 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Classification and Taxonomy of Parainfluenza Virus 5 (SV5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parainfluenza virus 5 (PIV5), historically known as Simian virus 5 (SV5), is an enveloped, single-stranded RNA virus that serves as a prototype for the Paramyxoviridae family. Its relatively simple genomic structure and well-characterized protein functions have made it an invaluable model for studying viral replication, assembly, and virus-host interactions. This technical guide provides a comprehensive overview of the classification, taxonomy, and molecular biology of PIV5, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Viral Classification and Taxonomy

PIV5 is classified within the viral kingdom Orthornavirae, phylum Negarnaviricota, class Monjiviricetes, order Mononegavirales, family Paramyxoviridae, subfamily Rubulavirinae, and genus Orthorubulavirus. The virus was first isolated from primary monkey kidney cells in 1954, leading to its initial designation as Simian virus 5. However, subsequent research has shown that PIV5 has a broad host range, including humans, dogs, pigs, and rodents, and is not naturally a simian virus. In 2009, the International Committee on Taxonomy of Viruses (ICTV) officially renamed it Parainfluenza virus 5 to reflect its broader host tropism and to reduce confusion.

Table 1: Taxonomic Classification of Parainfluenza Virus 5 (PIV5)

| Taxonomic Rank | Classification |

| Realm | Riboviria |

| Kingdom | Orthornavirae |

| Phylum | Negarnaviricota |

| Class | Monjiviricetes |

| Order | Mononegavirales |

| Family | Paramyxoviridae |

| Subfamily | Rubulavirinae |

| Genus | Orthorubulavirus |

| Species | Orthorubulavirus hominis (formerly Human parainfluenza virus 5) |

Virion and Genome Structure

PIV5 virions are pleomorphic, typically spherical, and range from 100 to 500 nm in diameter. The virion consists of a lipid envelope surrounding a helical nucleocapsid. The genome of PIV5 is a non-segmented, single-stranded, negative-sense RNA molecule of approximately 15,246 nucleotides. This genome encodes eight known proteins.

Genomic Organization

The PIV5 genome contains seven tandemly linked genes that are transcribed in a polar gradient from the 3' end. The gene order is 3'-NP-V/P-M-F-SH-HN-L-5'. The V and P proteins are encoded by the same V/P gene through a process of mRNA editing.

PIV5 Proteins and Their Functions

The eight proteins encoded by the PIV5 genome play distinct roles in the viral life cycle, from replication and assembly to interaction with the host immune system.

Table 2: Parainfluenza Virus 5 (PIV5) Proteins and Their Properties

| Protein | Gene | Size (amino acids) | Estimated Molecular Weight (kDa) | Function(s) |

| Nucleocapsid (NP) | NP | 508 | ~57 | Encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex; essential for RNA synthesis. |

| V Protein (V) | V/P | 222 | ~25 | Interferon antagonist; targets STAT1 for proteasomal degradation. |

| Phosphoprotein (P) | V/P | 392 | ~42 | Component of the viral RNA polymerase complex; essential for transcription and replication. |

| Matrix (M) | M | 377 | ~42 | Mediates virion assembly and budding. |

| Fusion (F) | F | 529 | ~56 | Mediates fusion of the viral envelope with the host cell membrane. |

| Small Hydrophobic (SH) | SH | 44 | 5 | Integral membrane protein; inhibits TNF-α signaling and apoptosis. |

| Hemagglutinin-Neuraminidase (HN) | HN | 565 | 62 | Receptor binding and neuraminidase activities. |

| Large Polymerase (L) | L | 2235 | ~255 | RNA-dependent RNA polymerase; responsible for viral RNA synthesis. |

Host-Virus Interactions: Evasion of the Interferon Response

A key aspect of PIV5 pathogenesis is its ability to counteract the host's innate immune response, particularly the interferon (IFN) signaling pathway. The viral V protein is the primary effector of this immune evasion.

V Protein-Mediated STAT1 Degradation

The PIV5 V protein targets the host protein STAT1, a critical component of the IFN signaling cascade, for proteasome-mediated degradation. This process involves the V protein acting as an adaptor molecule to recruit a cellular E3 ubiquitin ligase complex to STAT1.

The key steps are as follows:

-

The PIV5 V protein binds to the cellular protein DDB1 (Damage-Specific DNA Binding Protein 1).

-

The V-DDB1 complex then recruits STAT2.

-

This complex subsequently binds to STAT1, forming a V-DDB1-STAT2-STAT1 quaternary complex.

-

The formation of this complex allows for the recruitment of the Cullin 4A (Cul4A)-containing E3 ubiquitin ligase.

-

The E3 ligase polyubiquitinates STAT1, targeting it for degradation by the 26S proteasome.

-

The degradation of STAT1 effectively blocks the IFN signaling pathway, preventing the expression of antiviral genes.

Key Protein Interactions in Simian Virus 5 (SV5) Infection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simian Virus 5 (SV5), a member of the Paramyxoviridae family, serves as a model organism for studying the intricate interplay between viral and host proteins. A comprehensive understanding of these interactions is paramount for elucidating viral replication strategies, pathogenesis, and for the identification of novel therapeutic targets. This technical guide provides a detailed overview of the core protein-protein interactions pivotal to the this compound infection cycle, with a focus on the viral V and M proteins and their respective host cell partners.

Core Protein Interactions in this compound Infection

The this compound genome encodes a suite of proteins designed to orchestrate viral replication and counteract host immune defenses. Two of the most extensively studied viral proteins in this context are the V and M proteins.

The this compound V Protein: A Master Regulator of Host Antiviral Response

The this compound V protein is a multifunctional protein crucial for evading the host's innate immunity, primarily by targeting the interferon (IFN) signaling pathway. The central event in this process is the V protein-mediated degradation of the STAT1 (Signal Transducer and Activator of Transcription 1) protein, a key component of both type I and type II IFN signaling.

This degradation is not a direct interaction but is orchestrated through a multi-protein complex. The this compound V protein acts as an adaptor, linking the host cell's ubiquitin ligase machinery to the STAT1 protein. Specifically, the V protein binds to the DDB1 (DNA Damage-Binding protein 1) component of a Cullin 4A (Cul4A)-containing E3 ubiquitin ligase complex.[1][2][3] Concurrently, the V protein interacts with STAT2.[1][4] This interaction is crucial as STAT1 and STAT2 can form heterodimers. By binding to STAT2, the V protein effectively brings the DDB1-Cul4A E3 ligase complex into proximity with the STAT1/STAT2 heterodimer, leading to the ubiquitination and subsequent proteasomal degradation of STAT1.[1][2][5]

The affinity of the V protein for STAT2 is reported to be relatively weak but is significantly enhanced in the presence of STAT1 and DDB1, suggesting a cooperative assembly of the degradation complex.[1][5] This dynamic interplay ensures the efficient removal of STAT1, thereby dismantling the host's antiviral state and allowing for unchecked viral replication.[6]

The this compound M Protein: A Modulator of Viral Assembly and Budding

The matrix (M) protein of this compound plays a critical role in the assembly of new virions at the host cell membrane. It acts as a bridge between the viral ribonucleoprotein (RNP) core and the viral glycoproteins embedded in the host cell membrane. Recent studies have identified an interaction between the this compound M protein and the host protein 14-3-3. This interaction has been shown to negatively regulate virus particle formation. The binding of 14-3-3 to the M protein is thought to sequester a fraction of the M protein pool, making it unavailable for viral assembly and budding. This interaction highlights a potential host-driven mechanism to limit viral egress.

Quantitative Analysis of Protein Interactions

While the qualitative aspects of these interactions are well-documented, precise quantitative data, such as dissociation constants (Kd), are not extensively available in the published literature. The available information describes the affinities in relative terms.

| Viral Protein | Host Protein Partner(s) | Method of Detection | Reported Affinity/Kinetics | Reference(s) |

| This compound V | DDB1 | Yeast Two-Hybrid, Co-immunoprecipitation | High affinity | [1][3][7] |

| This compound V | STAT2 | Yeast Two-Hybrid, Co-immunoprecipitation | Relatively weak, enhanced by STAT1 and DDB1 | [1][5] |

| This compound V | STAT1 | Co-immunoprecipitation (indirectly via STAT2) | No direct interaction | [1][5] |

| This compound M | 14-3-3 | Yeast Two-Hybrid, Co-immunoprecipitation | Not Quantified |

Signaling Pathways and Experimental Workflows

The interactions described above are integral to specific cellular signaling pathways and have been elucidated through various experimental workflows.

Signaling Pathway of this compound V-Mediated STAT1 Degradation

The following diagram illustrates the signaling cascade leading to the degradation of STAT1, a key mechanism of immune evasion by this compound.

Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is a fundamental technique used to identify protein-protein interactions in the native cellular context.

Experimental Workflow: Yeast Two-Hybrid (Y2H) System

The Yeast Two-Hybrid system is a powerful genetic method to screen for binary protein-protein interactions.

Detailed Experimental Protocols

The following are generalized protocols for the key experimental techniques cited in the study of this compound protein interactions. For specific parameters, it is essential to consult the original research articles.

Co-Immunoprecipitation (Co-IP) Protocol

-

Cell Lysis:

-

Infect cells with this compound or transfect with plasmids expressing tagged viral proteins.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to maintain protein complexes.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-V or anti-M antibody) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a low-pH elution buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against the suspected interacting "prey" protein or by mass spectrometry for the identification of novel interaction partners.

-

Yeast Two-Hybrid (Y2H) Assay Protocol

-

Plasmid Construction:

-

Clone the cDNA of the "bait" protein (e.g., this compound V) into a vector containing a DNA-binding domain (DBD).

-

Clone the cDNA library of "prey" proteins (e.g., a human cDNA library) into a vector containing a transcriptional activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

-

-

Selection and Screening:

-

Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., leucine, tryptophan, and histidine) to select for yeast cells containing both plasmids and where the reporter gene (e.g., HIS3) is activated due to a protein-protein interaction.

-

Positive colonies are further screened for the activation of a second reporter gene (e.g., lacZ) using a colorimetric assay (e.g., X-gal).

-

-

Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the host protein that interacts with the viral bait protein.

-

GST Pull-Down Assay Protocol

-

Protein Expression and Purification:

-

Express the "bait" protein as a fusion with Glutathione-S-Transferase (GST) in E. coli.

-

Purify the GST-fusion protein from the bacterial lysate using glutathione-agarose beads.

-

-

Interaction Assay:

-

Incubate the immobilized GST-bait protein with a cell lysate containing the putative "prey" protein(s) or with a purified prey protein.

-

As a negative control, incubate the lysate with GST alone immobilized on beads.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the GST-bait protein and any interacting prey proteins using a buffer containing reduced glutathione.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or Coomassie staining to detect the interacting prey protein.

-

Conclusion

The study of protein-protein interactions in this compound infection has revealed sophisticated viral strategies to overcome host defenses and facilitate viral replication. The this compound V protein's hijacking of the host ubiquitin-proteasome system to degrade STAT1 is a prime example of this molecular arms race. Similarly, the M protein's interaction with 14-3-3 provides insights into the cellular regulation of viral assembly. While much has been elucidated, a deeper quantitative understanding of these interactions will be instrumental for the rational design of antiviral therapeutics that can disrupt these critical viral-host interfaces. Further research employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is warranted to obtain precise kinetic and thermodynamic data for these pivotal interactions.

References

- 1. Simian Virus 5 V Protein Acts as an Adaptor, Linking DDB1 to STAT2, To Facilitate the Ubiquitination of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Paramyxoviruses this compound and HPIV2 assemble STAT protein ubiquitin ligase complexes from cellular components [pubmed.ncbi.nlm.nih.gov]

- 4. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass and molecular composition of vesicular stomatitis virus: a scanning transmission electron microscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

The Multifaceted Role of the Simian Virus 5 V Protein in Viral RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Simian Virus 5 (SV5), a prototypical paramyxovirus, encodes a V protein that is a critical multifunctional regulator of the viral life cycle. While extensively recognized for its potent antagonism of the host interferon (IFN) signaling pathway via STAT1 degradation, the V protein also plays a direct and intricate role in the regulation of viral RNA synthesis. This technical guide provides an in-depth examination of the mechanisms by which the this compound V protein modulates viral RNA-dependent RNA polymerase activity. We will dissect its interactions with viral and host cell components, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying molecular pathways and experimental workflows. Understanding the dual functions of the V protein is paramount for the development of novel antiviral strategies targeting paramyxoviruses.

Introduction to the this compound V Protein

Simian Virus 5 (this compound), now classified as Parainfluenza Virus 5 (PIV5), is an enveloped, non-segmented, negative-sense RNA virus.[1][2] Its genome encodes eight proteins, including the V protein.[1][3] The V/P gene uniquely encodes both the V protein and the phosphoprotein (P) through a process of mRNA editing.[1][3] A faithful transcription of the gene yields the V mRNA, while the insertion of two non-templated G residues results in a frameshift to produce the P mRNA.[1][3] Consequently, the V and P proteins share an identical N-terminal domain of 164 amino acids but possess unique C-terminal domains.[3][4] The C-terminus of the V protein is highly conserved among paramyxoviruses and contains a cysteine-rich domain that binds two zinc atoms.[1][3][5][6] While the P protein is an essential component of the viral RNA polymerase complex, the V protein, though dispensable for replication in some cell cultures, is a key regulator of viral gene expression and pathogenesis.[1][4]

The V Protein's Antagonism of Host Interferon Signaling

A primary function of the this compound V protein is to counteract the host's innate immune response. It achieves this by specifically targeting the STAT1 (Signal Transducer and Activator of Transcription 1) protein for proteasome-mediated degradation.[1][7][8] This action effectively blocks both type I (IFN-α/β) and type II (IFN-γ) interferon signaling pathways, as STAT1 is a common component of the transcription complexes ISGF3 and GAF, respectively.[1][7]

The mechanism involves the V protein acting as an adaptor molecule.[9][10] It forms a complex with the cellular proteins DDB1 (Damage-Specific DNA Binding Protein 1) and Cullin 4A (Cul4A), components of a cellular E3 ubiquitin ligase complex.[3][9] The V protein binds directly to DDB1 and STAT2, bringing the E3 ligase machinery into proximity with a STAT1/STAT2 heterodimer, leading to the ubiquitination and subsequent degradation of STAT1.[9][10]

Direct Regulation of Viral RNA Synthesis by the V Protein

Beyond its role in immune evasion, the this compound V protein directly inhibits viral RNA synthesis.[2][4] Studies utilizing minigenome systems have demonstrated that the expression of the V protein leads to a reduction in both viral RNA replication (the synthesis of full-length antigenomes and genomes) and transcription (the synthesis of viral mRNAs).[4]

Mechanism of Inhibition and Key Protein Interactions

The viral RNA-dependent RNA polymerase (vRNAP) complex consists of the large protein (L) and the phosphoprotein (P), which uses the viral RNA encapsidated by the nucleocapsid protein (NP) as a template.[2][11] The V protein exerts its inhibitory effect by inserting itself into the delicate balance of interactions within this replication machinery.

The V protein has been shown to interact with soluble NP.[2][3] This interaction is critical for its inhibitory function. The V protein possesses two distinct NP-interacting domains: one in the N-terminal region (within the first 20 amino acids) and another in the C-terminal region (between residues 164 and 222).[2] By binding to NP, the V protein is thought to interfere with the essential interaction between NP and the P protein, thereby disrupting the formation or function of the active polymerase complex.[12]

References

- 1. The V Protein of Simian Virus 5 Inhibits Interferon Signalling by Targeting STAT1 for Proteasome-Mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Paramyxovirus Simian Virus 5 V Protein Slows Progression of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of simian virus 5 V protein on viral RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.csiro.au [discovery.csiro.au]

- 6. A Novel Zinc-Binding Domain Is Essential for Formation of the Functional Junín Virus Envelope Glycoprotein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. journals.asm.org [journals.asm.org]

- 10. Simian virus 5 V protein acts as an adaptor, linking DDB1 to STAT2, to facilitate the ubiquitination of STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naturally Occurring Substitutions in the P/V Gene Convert the Noncytopathic Paramyxovirus Simian Virus 5 into a Virus That Induces Alpha/Beta Interferon Synthesis and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Viral RNA Synthesis by the V Protein of Parainfluenza Virus 5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SV5 Cell Culture and Propagation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the successful culture and propagation of Simian Virus 5 (SV5), a member of the Paramyxoviridae family. This compound is a valuable tool in virology research and a promising vector for vaccine development.

Introduction to Simian Virus 5 (this compound)

Simian Virus 5, also known as Parainfluenza Virus 5, is an enveloped, single-stranded, negative-sense RNA virus. It has a broad host range, capable of infecting a variety of cell lines with minimal cytopathic effect in many cases, making it an excellent candidate for viral vector applications. Understanding the appropriate cell culture and virus propagation techniques is crucial for obtaining high-titer viral stocks for downstream applications.

Recommended Cell Lines for this compound Propagation

Several cell lines are permissive to this compound replication. The choice of cell line can influence virus titer and experimental outcomes.

| Cell Line | Description | Recommended Seeding Density for Propagation (T-75 Flask) |

| Vero | African green monkey kidney epithelial cells | 3-5 x 10^6 cells |

| MDBK | Madin-Darby bovine kidney cells | 2-4 x 10^6 cells |

| CV-1 | African green monkey kidney fibroblast-like cells | 2-3 x 10^6 cells |

| BHK-21 | Baby hamster kidney cells | 3-5 x 10^6 cells |

Quantitative Data for this compound Propagation

Achieving high-titer viral stocks is critical for reproducible experimental results. The following table summarizes key quantitative parameters for this compound propagation. Note that these values can vary depending on the specific laboratory conditions, cell passage number, and virus strain.

| Parameter | Recommended Range/Value | Notes |

| Multiplicity of Infection (MOI) | 0.01 - 0.1 PFU/cell | A low MOI is recommended for high-titer virus stock production, allowing for multiple rounds of replication. |

| Incubation Temperature | 37°C | Standard temperature for mammalian cell culture. |

| Incubation Time for Peak Titer | 48 - 72 hours post-infection | Virus titers should be monitored daily to determine the optimal harvest time. |

| Typical Virus Titer | 10^6 - 10^8 PFU/mL | Titers are highly dependent on the cell line, MOI, and culture conditions. |

Experimental Protocols

Protocol 1: Propagation of this compound Virus

This protocol describes the steps for generating high-titer this compound stocks in a suitable host cell line, such as Vero or MDBK cells.

Materials:

-

Host cells (e.g., Vero, MDBK) at 80-90% confluency in T-75 flasks

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus growth medium (e.g., DMEM with 2% FBS)

-

This compound virus stock

-

Sterile, filtered PBS

-

Sterile conical tubes

-

Refrigerated centrifuge

Procedure:

-

Cell Seeding: The day before infection, seed host cells in T-75 flasks to reach 80-90% confluency on the day of infection.

-

Virus Dilution: Thaw the this compound virus stock on ice. Dilute the virus in cold virus growth medium to achieve the desired MOI (e.g., 0.01 PFU/cell).

-

Infection:

-

Aspirate the complete growth medium from the cell monolayer.

-

Wash the monolayer once with sterile PBS.

-

Add the diluted virus suspension to the flask (e.g., 2-3 mL for a T-75 flask).

-

Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator, rocking the flask every 15-20 minutes to ensure even distribution of the inoculum.

-

-

Incubation:

-

After the adsorption period, add virus growth medium to the flask (e.g., 15-20 mL for a T-75 flask).

-

Incubate the infected cells at 37°C in a humidified 5% CO₂ incubator.

-

-

Harvesting:

-

At 48-72 hours post-infection, or when cytopathic effect (CPE) is observed (if applicable to the cell line), harvest the virus.

-

Scrape the cells into the culture medium.

-

Transfer the cell suspension to a sterile conical tube.

-

Freeze the tube at -80°C and thaw it at 37°C. Repeat this freeze-thaw cycle three times to lyse the cells and release the virus particles.

-

Centrifuge the lysate at 3,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully collect the supernatant containing the virus.

-

-

Storage: Aliquot the viral supernatant into cryovials and store at -80°C for long-term storage.

Protocol 2: Titration of this compound by Plaque Assay

This protocol details the determination of infectious virus titer using a plaque assay in Vero or a similar permissive cell line.

Materials:

-

Vero cells

-

Complete growth medium (DMEM with 10% FBS)

-

Virus growth medium (DMEM with 2% FBS)

-

This compound virus stock (to be titered)

-

Sterile PBS

-

Agarose (molecular biology grade)

-

2x Plaque Assay Medium (e.g., 2x DMEM with 4% FBS)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).

-

Serial Dilutions: Prepare ten-fold serial dilutions of the this compound virus stock in cold virus growth medium (e.g., 10⁻² to 10⁻⁸).

-

Infection:

-

Aspirate the growth medium from the confluent cell monolayers.

-

Wash the wells once with sterile PBS.

-

Infect duplicate wells with 200 µL of each viral dilution.

-

Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.

-

-

Agarose Overlay:

-

During the incubation, prepare the agarose overlay. Melt 2% agarose in sterile water and cool to 42°C in a water bath.

-

Warm the 2x Plaque Assay Medium to 42°C.

-

Mix equal volumes of the 2% agarose and 2x Plaque Assay Medium to create a 1% agarose overlay.

-

Aspirate the viral inoculum from the wells.

-

Gently add 2 mL of the agarose overlay to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3-5 days, or until plaques are visible.

-

Plaque Visualization and Counting:

-

Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 30 minutes.

-

Carefully remove the agarose plugs.

-

Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain.

-

Allow the plates to dry and count the number of plaques in the wells with 10-100 plaques.

-

-

Titer Calculation: Calculate the virus titer in plaque-forming units per mL (PFU/mL) using the following formula:

-

Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

-

Protocol 3: Cryopreservation of this compound Virus Stocks

This protocol describes a standard method for the long-term storage of this compound virus stocks to maintain their infectivity.

Materials:

-

High-titer this compound virus supernatant

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Dimethyl sulfoxide (DMSO), sterile

-

Cryovials, sterile

-

Controlled-rate freezing container (e.g., Mr. Frosty) or isopropanol bath

Procedure:

-

Preparation of Cryopreservation Medium: Prepare a freezing medium consisting of 90% FBS and 10% DMSO. Keep the medium on ice.

-

Virus Preparation:

-

Use a high-titer virus stock, clarified by centrifugation to remove cell debris.

-

It is recommended to add a cryoprotectant to the viral supernatant. A common method is to add sterile FBS to a final concentration of 10-20% and DMSO to a final concentration of 5-10%. For example, for a final concentration of 10% FBS and 5% DMSO, add 1 part of a 50% FBS/25% DMSO solution to 4 parts of the viral supernatant.

-

-

Aliquoting: Dispense the virus/cryoprotectant mixture into pre-labeled sterile cryovials (e.g., 0.5-1.0 mL per vial).

-